molecular formula C19H19N3O3S B11242145 2,3-dimethyl-N-(2-methylphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

2,3-dimethyl-N-(2-methylphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

Cat. No.: B11242145
M. Wt: 369.4 g/mol
InChI Key: JTIAWKJWHUVZEN-UHFFFAOYSA-N
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Description

2,3-dimethyl-N-(2-methylphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-N-(2-methylphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Sulfonamide Formation:

    Substitution Reactions: The methyl groups and other substituents can be introduced through various substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyridazinone ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2,3-dimethyl-N-(2-methylphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide may have applications in:

    Medicinal Chemistry: Potential use as an enzyme inhibitor or therapeutic agent.

    Biological Research: Studying its effects on biological pathways and molecular targets.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, sulfonamides act by inhibiting enzymes or interfering with metabolic pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibiotic properties.

    Pyridazinone Derivatives: Compounds with similar pyridazinone rings, used in various pharmaceutical applications.

Uniqueness

2,3-dimethyl-N-(2-methylphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups and substituents, which may confer distinct chemical and biological properties compared to other sulfonamides and pyridazinone derivatives.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2,3-dimethyl-N-(2-methylphenyl)-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C19H19N3O3S/c1-12-6-4-5-7-16(12)22-26(24,25)18-11-15(10-13(2)14(18)3)17-8-9-19(23)21-20-17/h4-11,22H,1-3H3,(H,21,23)

InChI Key

JTIAWKJWHUVZEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C(=CC(=C2)C3=NNC(=O)C=C3)C)C

Origin of Product

United States

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